Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes and proteins, thereby preventing the growth and proliferation of cancer cells and reducing the symptoms of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate has significant biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate in lab experiments include its high purity, good yields, and ease of synthesis. However, the compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate. One of the most significant directions is the development of new derivatives of the compound with improved efficacy and reduced toxicity. Another direction is the investigation of the compound's potential application in other fields of scientific research, such as material science and environmental science.
Conclusion:
In conclusion, Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate is a chemical compound that has shown promising results in various fields of scientific research. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and limitations.
Scientific Research Applications
Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate has been extensively studied for its potential application in various fields of scientific research. One of the most significant applications of the compound is in medicinal chemistry, where it has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
ethyl 2-amino-5-[(2,4-dichlorophenyl)methyl]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-2-19-14(18)11-7-10(20-13(11)17)5-8-3-4-9(15)6-12(8)16/h3-4,6-7H,2,5,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQBJQQLQJCGFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)CC2=C(C=C(C=C2)Cl)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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